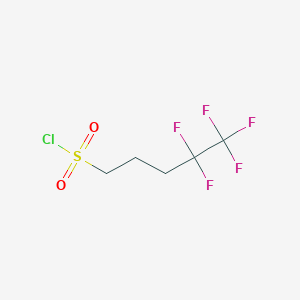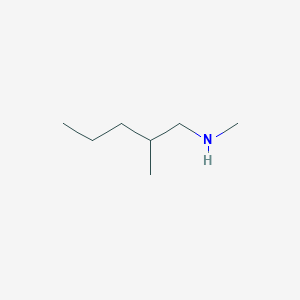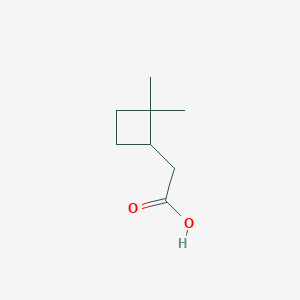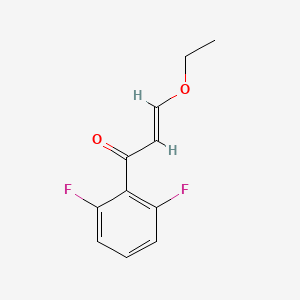![molecular formula C11H19NO2 B13626335 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine is a bicyclic compound that has garnered interest in the scientific community due to its unique physical and chemical properties. This compound is characterized by a spirocyclic structure, which imparts distinct reactivity and stability, making it a valuable subject of study in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine typically involves the formation of the spirocyclic structure through oxidative spirocyclization. One efficient method described involves the use of furan oxidative spirocyclization to construct the spiro center . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of such compounds generally involves scaling up laboratory procedures with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反应分析
Types of Reactions
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The spirocyclic structure allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: Its stability and reactivity make it useful in the development of new materials and industrial processes.
作用机制
The mechanism of action of 3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological activities. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features.
1,6-Dioxaspiro[4.4]nonane: Shares the spirocyclic motif but differs in functional groups and reactivity.
Uniqueness
3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine stands out due to its specific combination of the spirocyclic structure with a pyrrolidine ring, imparting unique reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
属性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO2/c1-2-10(9-3-5-12-8-9)11(4-1)13-6-7-14-11/h9-10,12H,1-8H2 |
InChI 键 |
LWOXQGRULKQBHA-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2(C1)OCCO2)C3CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


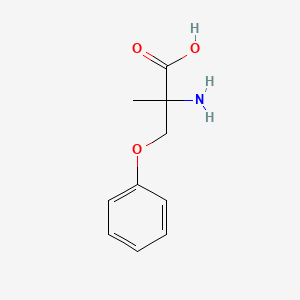
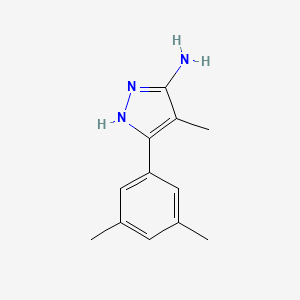
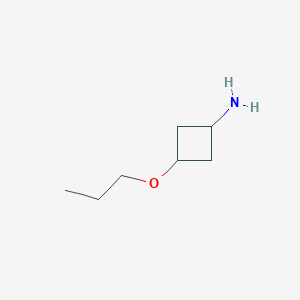

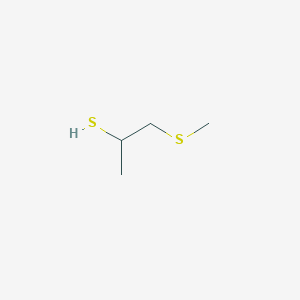

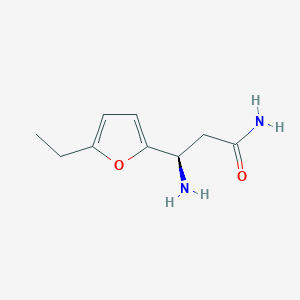

![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)

